methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate is a complex organic compound with the molecular formula C19H18ClF3N2O4 . This compound is characterized by the presence of a chlorophenyl group, an ethylphenoxy group, and a trifluoroalaninate moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with 4-ethylphenol to form an intermediate, which is then reacted with trifluoroalanine methyl ester under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Methyl N-[(4-chlorophenyl)carbamoyl]-2-(4-ethylphenoxy)-3,3,3-trifluoroalaninate can be compared with similar compounds such as:
Methyl N-(4-chlorophenyl)carbamate: This compound shares the chlorophenyl group but lacks the ethylphenoxy and trifluoroalaninate moieties.
Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)carbamate: This compound has a similar structure but includes a methylsulfonyl group instead of the ethylphenoxy and trifluoroalaninate groups. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClF3N2O4 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
methyl 2-[(4-chlorophenyl)carbamoylamino]-2-(4-ethylphenoxy)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C19H18ClF3N2O4/c1-3-12-4-10-15(11-5-12)29-18(16(26)28-2,19(21,22)23)25-17(27)24-14-8-6-13(20)7-9-14/h4-11H,3H2,1-2H3,(H2,24,25,27) |
InChI Key |
OHHQCEDPWRWHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C(=O)OC)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.